Cas no 78647-00-4 (epi-(±)-Strigolactone GR24)

epi-(±)-Strigolactone GR24 化学的及び物理的性質
名前と識別子
-
- 2H-Indeno[1,2-b]furan-2-one, 3-[[[(2R)-2,5-dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,8b-tetrahydro-, (3E,3aS,8bR)-rel-
- )-StrigolactoneGR24
- epi-(±)-Strigolactone GR24
-
- インチ: 1S/C17H14O5/c1-9-6-14(21-16(9)18)20-8-13-12-7-10-4-2-3-5-11(10)15(12)22-17(13)19/h2-6,8,12,14-15H,7H2,1H3/b13-8+/t12-,14+,15-/m0/s1
- InChIKey: XHSDUVBUZOUAOQ-VEEPAONSSA-N
- ほほえんだ: O1C(=O)/C(=C/O[C@H]2C=C(C)C(=O)O2)/[C@]2([H])CC3=C([C@]12[H])C=CC=C3
epi-(±)-Strigolactone GR24 セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
epi-(±)-Strigolactone GR24 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | S687595-25mg |
epi-(±)-Strigolactone GR24 |
78647-00-4 | 25mg |
$3571.00 | 2023-05-17 | ||
TRC | S687595-1mg |
epi-(±)-Strigolactone GR24 |
78647-00-4 | 1mg |
$201.00 | 2023-05-17 | ||
AN HUI ZE SHENG Technology Co., Ltd. | S687595-25mg |
epi-(±)-StrigolactoneGR24 |
78647-00-4 | 25mg |
¥32820.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | S687595-10mg |
epi-(±)-StrigolactoneGR24 |
78647-00-4 | 10mg |
¥14580.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | S687595-5mg |
epi-(±)-StrigolactoneGR24 |
78647-00-4 | 5mg |
¥8100.00 | 2023-09-15 | ||
TRC | S687595-100mg |
epi-(±)-Strigolactone GR24 |
78647-00-4 | 100mg |
$ 15000.00 | 2023-09-06 | ||
TRC | S687595-10mg |
epi-(±)-Strigolactone GR24 |
78647-00-4 | 10mg |
$1590.00 | 2023-05-17 | ||
TRC | S687595-5mg |
epi-(±)-Strigolactone GR24 |
78647-00-4 | 5mg |
$890.00 | 2023-05-17 | ||
AN HUI ZE SHENG Technology Co., Ltd. | S687595-1mg |
epi-(±)-StrigolactoneGR24 |
78647-00-4 | 1mg |
¥1800.00 | 2023-09-15 |
epi-(±)-Strigolactone GR24 関連文献
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Wei Chen Nanoscale, 2015,7, 6957-6990
epi-(±)-Strigolactone GR24に関する追加情報
Recent Advances in the Study of epi-(±)-Strigolactone GR24 (CAS: 78647-00-4): Implications for Chemical Biology and Pharmaceutical Research
Strigolactones (SLs) are a class of plant hormones that play crucial roles in regulating plant architecture, symbiotic interactions with arbuscular mycorrhizal fungi, and germination of parasitic weeds. Among synthetic analogs, epi-(±)-Strigolactone GR24 (CAS: 78647-00-4) has emerged as a pivotal tool compound due to its stability and bioactivity. Recent studies have expanded its applications beyond plant biology, revealing potential in human health and pharmaceutical development. This briefing synthesizes key findings from 2022-2024, highlighting mechanistic insights, novel methodologies, and translational opportunities.
A breakthrough study published in Nature Chemical Biology (2023) demonstrated GR24's allosteric modulation of the D14/KAI2 receptor family in plants. Researchers employed cryo-EM to resolve the 3.1Å structure of the GR24-D14 complex, identifying a previously unrecognized hydrophobic binding pocket (PMID: 36765123). Parallel work in Cell Reports revealed that GR24's epi-configuration enhances stability against enzymatic degradation by RMS3 hydrolases, explaining its prolonged activity compared to natural SLs (PMID: 36924458). These structural insights are informing the design of next-generation SL analogs with tailored pharmacokinetic properties.
In pharmaceutical contexts, GR24 has shown unexpected cross-kingdom activity. A 2024 Science Translational Medicine study reported that GR24 inhibits the PI3K/AKT/mTOR pathway in cancer cells through structural mimicry of endogenous phosphoinositides (IC50 = 2.3 μM in MCF-7 cells). This was corroborated by in vivo data showing 40% tumor growth reduction in xenograft models when administered at 5 mg/kg (PMID: 38547381). Notably, the 78647-00-4 batch exhibited superior batch-to-batch consistency in these assays compared to earlier synthetic routes, as validated by HPLC-ELSD purity analysis (>98.5%).
Methodological innovations have also emerged. A 2023 ACS Synthetic Biology paper detailed a biocatalytic synthesis of GR24 using engineered E. coli with 72% yield improvement over traditional chemical synthesis. The team incorporated a cytochrome P450 variant (CYP722C) to stereoselectively generate the critical C-ring moiety (DOI: 10.1021/acssynbio.3c00142). This green chemistry approach aligns with growing demands for sustainable production of bioactive SL analogs.
Emerging applications include neuroprotection - a 2024 PNAS study found GR24 reduces amyloid-β aggregation by 63% in transgenic C. elegans models through activation of autophagy pathways (p < 0.001). The effect was concentration-dependent between 0.1-10 μM, with no observed cytotoxicity at therapeutic doses. These findings position 78647-00-4 as a promising scaffold for neurodegenerative drug development.
Challenges persist in delivery optimization. Research in Advanced Materials (2024) addressed GR24's poor aqueous solubility (0.12 mg/mL) by developing PEGylated cyclodextrin nanocapsules that improve bioavailability by 8-fold in rat models. The formulation maintained bioactivity while extending plasma half-life from 2.1 to 9.7 hours, critical for therapeutic applications (DOI: 10.1002/adma.202311456).
In conclusion, epi-(±)-Strigolactone GR24 continues to reveal multifaceted potential across biological systems. The compound's unique stereochemistry (78647-00-4) underpins both its stability and diverse receptor interactions. Future directions include structure-activity relationship studies of C-ring modified derivatives and clinical translation of its anti-cancer and neuroprotective effects. These advances position GR24 as a versatile tool bridging plant science and human therapeutics.
78647-00-4 (epi-(±)-Strigolactone GR24) 関連製品
- 1805179-97-8(Methyl 3-bromomethyl-5-cyano-4-methylbenzoate)
- 321391-87-1(2-(Aminooxy)-1-{4-3-chloro-5-(trifluoromethyl)-2-pyridinylpiperazino}-1-ethanone Hydrochloride)
- 1824165-57-2(Pyridine, 2-chloro-4-ethynyl-6-methyl-)
- 1029776-66-6(N-(4-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide)
- 2171266-77-4((2R)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamido-3-methylbutanoic acid)
- 1147-64-4(4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid)
- 2287273-45-2(1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine)
- 5097-82-5(1-phenyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one)
- 61516-63-0(1,3,4-Thiadiazol-2-amine, 5-(hexylthio)-)
- 890822-02-3(3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine)



